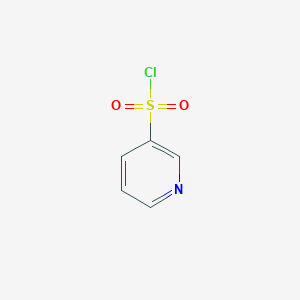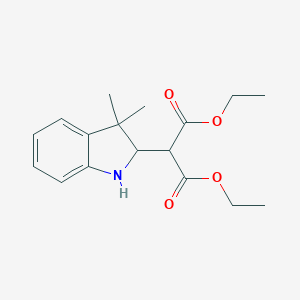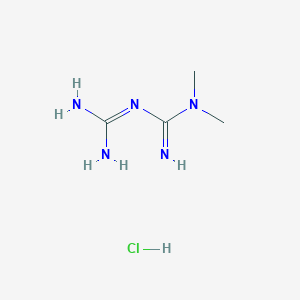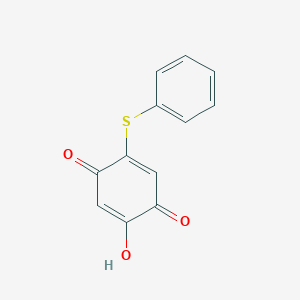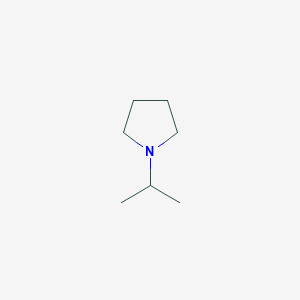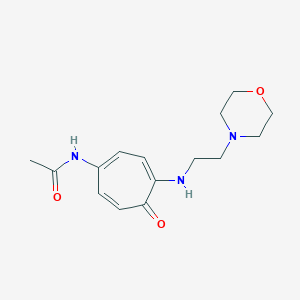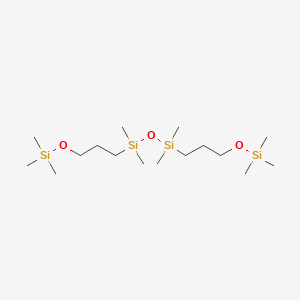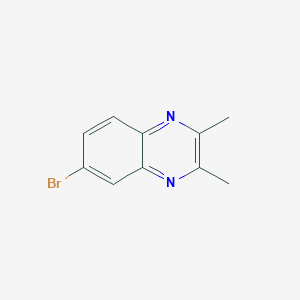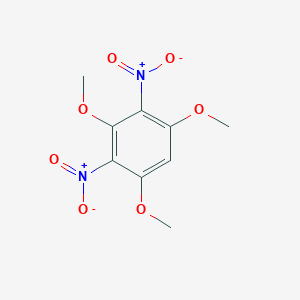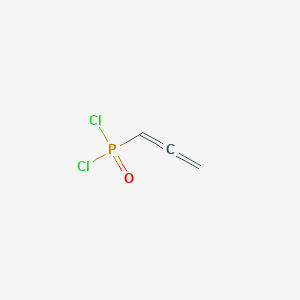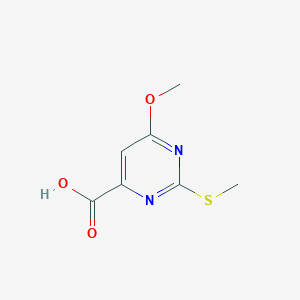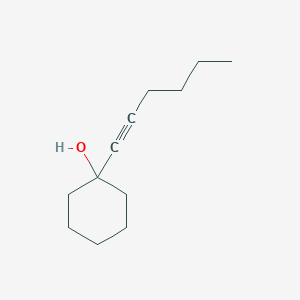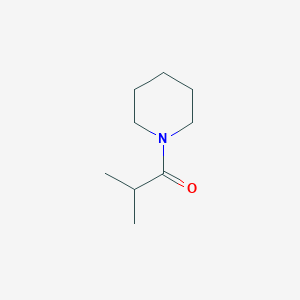
2-Methyl-1-(piperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(piperidin-1-yl)propan-1-one, also known as MDPK, is a synthetic compound with a chemical formula of C13H19NO. It is a member of the cathinone family of compounds and is structurally similar to methcathinone. MDPK is a psychoactive substance that has been used for recreational purposes. However, it has also shown potential in scientific research applications.
Mechanism Of Action
2-Methyl-1-(piperidin-1-yl)propan-1-one acts as a monoamine transporter inhibitor, specifically targeting dopamine and norepinephrine transporters. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in a stimulant effect.
Biochemical And Physiological Effects
2-Methyl-1-(piperidin-1-yl)propan-1-one has been shown to increase heart rate, blood pressure, and body temperature. It also causes euphoria, increased energy, and decreased appetite. However, it can also lead to negative effects such as anxiety, paranoia, and agitation.
Advantages And Limitations For Lab Experiments
2-Methyl-1-(piperidin-1-yl)propan-1-one can be useful in studying the effects of cathinone derivatives on the central nervous and cardiovascular systems. However, its use in research is limited due to its potential for abuse and the lack of information on its long-term effects.
Future Directions
Future research could focus on the development of safer and more effective cathinone derivatives for scientific research purposes. Additionally, further studies could investigate the potential therapeutic uses of cathinone derivatives in treating disorders such as attention deficit hyperactivity disorder (ADHD) and depression. However, it is important to continue to monitor the potential for abuse and negative side effects of these compounds.
Synthesis Methods
2-Methyl-1-(piperidin-1-yl)propan-1-one can be synthesized through a multi-step process involving the reaction of 2-bromopropiophenone with piperidine and subsequent reduction of the resulting ketone. The final product can be purified through recrystallization.
Scientific Research Applications
2-Methyl-1-(piperidin-1-yl)propan-1-one has been used in scientific research as a tool to study the effects of cathinone derivatives on the central nervous system. It has been shown to have stimulant properties and can increase dopamine and norepinephrine levels in the brain. 2-Methyl-1-(piperidin-1-yl)propan-1-one has also been used to study the effects of cathinones on the cardiovascular system.
properties
CAS RN |
17201-04-6 |
|---|---|
Product Name |
2-Methyl-1-(piperidin-1-yl)propan-1-one |
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
2-methyl-1-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C9H17NO/c1-8(2)9(11)10-6-4-3-5-7-10/h8H,3-7H2,1-2H3 |
InChI Key |
KHGRSURBPFQREH-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCCCC1 |
Canonical SMILES |
CC(C)C(=O)N1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



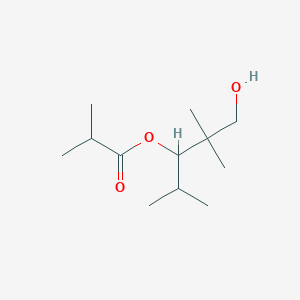
![[(8R,9S,13S,14S,17R)-17-hydroxy-13-methyl-16-oxo-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B100531.png)
